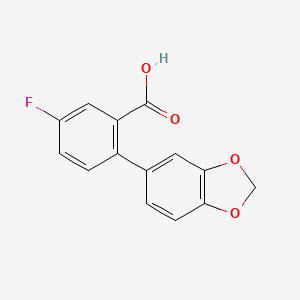

5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid

Description

Contextualization within Benzoic Acid Derivatives Chemistry

Benzoic acid and its derivatives represent a cornerstone in organic chemistry, with a long history of application in drug discovery and development. mdpi.comorganic-chemistry.org The carboxylic acid group provides a versatile handle for chemical modification and can participate in crucial interactions with biological targets. The aromatic ring can be functionalized to modulate the molecule's electronic and steric properties, influencing its reactivity and biological activity. The exploration of biaryl carboxylic acids, a class to which 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid belongs, is an active area of research for the development of new therapeutic agents and functional materials. nih.govresearchgate.netresearchwithrutgers.com

Significance of Fluorine and Methylenedioxyphenyl Moieties in Chemical Scaffolds

The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug design. nih.govnih.gov The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. nih.govnih.gov Fluorinated compounds are found in a significant portion of commercially available pharmaceuticals, highlighting the transformative impact of this element in medicinal chemistry. nih.gov

The methylenedioxyphenyl group, also known as a benzodioxole moiety, is a structural motif present in numerous natural products and synthetic compounds with diverse biological activities. This group can influence a molecule's conformation and electronic properties, and it is known to interact with various biological targets. Its presence in a chemical scaffold can lead to unique pharmacological profiles.

Overview of Academic Research Trajectories for Arylbenzoic Acid Compounds

The synthesis of arylbenzoic acids has been a significant focus of academic research, with methodologies like the Suzuki-Miyaura coupling being instrumental in their preparation. organic-chemistry.orgrsc.orgrsc.orgdoi.org This palladium-catalyzed cross-coupling reaction allows for the efficient formation of a carbon-carbon bond between an aryl halide and an arylboronic acid, providing a versatile route to a wide array of biaryl compounds. rsc.orgrsc.orgnih.gov Research in this area continues to evolve, with a focus on developing more efficient and environmentally benign catalytic systems. The functionalization of arylbenzoic acids is another key research trajectory, aiming to introduce diverse chemical groups to fine-tune their properties for specific applications.

Current Gaps and Emerging Research Opportunities in this compound Studies

A significant gap in the current scientific literature is the limited specific investigation into this compound. While the individual components of the molecule are well-studied, their combined effect in this particular arrangement remains largely unexplored. This presents a wealth of emerging research opportunities.

Future studies could focus on the development of efficient and scalable synthetic routes to this compound. A plausible approach would be the Suzuki-Miyaura coupling of a fluorinated benzoic acid derivative with a methylenedioxyphenylboronic acid.

| Fluorinated Benzoic Acid Precursor | Methylenedioxyphenyl Precursor | Potential Catalyst System |

|---|---|---|

| 2-Bromo-5-fluorobenzoic acid | 3,4-Methylenedioxyphenylboronic acid | Palladium(II) acetate (B1210297), a phosphine (B1218219) ligand (e.g., SPhos), and a base (e.g., potassium carbonate) |

| 2-Iodo-5-fluorobenzoic acid | 3,4-Methylenedioxyphenylboronic acid | Palladium(II) chloride, a phosphine ligand (e.g., PPh3), and a base (e.g., sodium carbonate) |

Furthermore, a thorough investigation of its physicochemical properties, such as its acidity (pKa), lipophilicity (logP), and solubility, would provide a foundational understanding for its potential applications.

| Property | Predicted Value Range | Significance |

|---|---|---|

| pKa | 3.5 - 4.5 | Influences solubility and interaction with biological targets. |

| logP | 3.0 - 4.0 | Indicates lipophilicity, affecting membrane permeability and distribution. |

| Molecular Weight | ~260 g/mol | Falls within the range typical for drug-like molecules. |

Note: The values in Table 2 are illustrative predictions based on the chemical structure and have not been experimentally determined.

The exploration of its biological activities is a particularly promising research avenue. Given the known pharmacological effects of both fluorine-containing and methylenedioxyphenyl-containing compounds, this compound could be screened for a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects. The unique combination of these moieties could lead to novel mechanisms of action or improved pharmacological profiles compared to existing compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO4/c15-9-2-3-10(11(6-9)14(16)17)8-1-4-12-13(5-8)19-7-18-12/h1-6H,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVVFPCHPJZQED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(C=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 2 3,4 Methylenedioxyphenyl Benzoic Acid

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid suggests that the most logical disconnection is at the C-C bond between the two aromatic rings. This biaryl linkage is commonly formed via a transition-metal-catalyzed cross-coupling reaction.

Primary Retrosynthetic Disconnection:

This disconnection points to two primary precursor pairs for a potential cross-coupling strategy:

Precursor Set A: A 2-halo-5-fluorobenzoic acid derivative (1 ) and a 3,4-methylenedioxyphenyl organometallic reagent (2 ).

Precursor Set B: A 5-fluoro-2-organometallic benzoic acid derivative and a halogenated 3,4-methylenedioxyphenylene.

Strategic Precursor Selection: Commercially available starting materials and the stability of intermediates make Precursor Set A the more strategically viable option.

Fluorinated Component: 2-Bromo-5-fluorobenzoic acid is a readily available and suitable precursor. The bromo-substituent provides a reactive site for oxidative addition in catalytic cycles, while the fluoro and carboxylic acid groups are generally stable under common cross-coupling conditions.

Methylene Dioxyphenyl Component: 3,4-(Methylenedioxy)phenylboronic acid is also commercially available and is a standard reagent in Suzuki-Miyaura cross-coupling reactions due to its stability, low toxicity, and high reactivity.

Established Synthetic Routes to this compound

While no specific established routes for this exact molecule are documented, the synthesis of structurally similar biaryl carboxylic acids is well-established in the literature, primarily relying on palladium-catalyzed cross-coupling reactions.

Multi-step Linear and Convergent Synthesis Strategies

A convergent synthesis approach utilizing a Suzuki-Miyaura coupling reaction is the most probable and efficient strategy.

Proposed Convergent Synthesis: The synthesis would converge by coupling the two key aromatic precursors in a single step.

Reactants: 2-Bromo-5-fluorobenzoic acid and 3,4-(Methylenedioxy)phenylboronic acid.

Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄, or a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., SPhos, P(t-Bu)₃). organic-chemistry.orgnih.govnih.gov

Base and Solvent: A base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required to activate the boronic acid. organic-chemistry.orgnih.gov The reaction is typically carried out in a mixture of an organic solvent (like dimethoxyethane, toluene, or dioxane) and water. mdpi.com

The reaction would proceed via the established Suzuki-Miyaura catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination to form the desired biaryl product.

Applications of Catalytic Reactions in Synthesis

Catalysis is central to the proposed synthesis of this compound. The Suzuki-Miyaura reaction is a prime example of a highly effective catalytic method for C-C bond formation.

Table 1: Potential Catalytic Systems for Proposed Synthesis

| Catalyst/Precatalyst | Ligand | Base | Solvent System | Typical Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | K₂CO₃ | Toluene/Ethanol/Water | 80-100 °C |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 80-110 °C |

The choice of catalyst and ligand can significantly impact reaction yield and purity by influencing the efficiency of the catalytic cycle's elementary steps. nih.gov

Novel and Optimized Synthetic Protocols for this compound

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and safer manufacturing processes.

Exploration of Green Chemistry Principles

Green chemistry principles can be applied to the proposed synthesis to reduce its environmental impact. wjpmr.combrazilianjournals.com.brrsc.org

Aqueous Media: Performing the Suzuki coupling in water or aqueous/organic solvent mixtures minimizes the use of volatile organic compounds (VOCs). mdpi.com

Catalyst Efficiency: Utilizing highly active palladium catalysts at low loadings reduces metal waste. researchgate.net Inverse biphasic catalysis, where the catalyst is in an organic phase and reactants/products are in an aqueous phase, allows for easy catalyst recycling. researchgate.net

Atom Economy: Cross-coupling reactions like the Suzuki coupling are inherently atom-economical, converting the majority of reactant atoms into the final product.

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and potential for scalability. acs.orggoogle.com While no specific flow synthesis for the target compound exists, general methods for synthesizing substituted benzoic acids in continuous reactors have been developed. acs.orggoogle.comnih.gov

A hypothetical flow process for the proposed Suzuki coupling would involve:

Pumping separate streams of the reactants (2-bromo-5-fluorobenzoic acid with base and 3,4-(methylenedioxy)phenylboronic acid) and the catalyst solution.

Combining the streams in a T-mixer to initiate the reaction.

Passing the reaction mixture through a heated packed-bed reactor containing an immobilized palladium catalyst.

Implementing in-line purification or separation to isolate the product continuously.

This approach could lead to higher throughput and more consistent product quality compared to batch synthesis.

Derivatization and Analog Generation from the this compound Core

The this compound core offers several avenues for structural modification, enabling the creation of a library of derivatives and analogs for various applications. These modifications can be broadly categorized into functionalization at the benzoic acid moiety, modifications of the methylenedioxyphenyl ring system, and the regioselective synthesis of isomeric analogs.

Functionalization at the Benzoic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, most notably esters and amides. These transformations are fundamental in drug discovery for modulating properties such as solubility, metabolic stability, and target binding.

Esterification: Esters of this compound can be synthesized through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid. Alternatively, for more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed.

Amidation: Amide derivatives are commonly prepared by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Direct amidation can also be achieved using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole). nih.gov

| Derivative Type | Reagents and Conditions | Potential R Groups |

| Esters | R-OH, H⁺ (cat.); or R-OH, DCC/DMAP | Alkyl, Aryl, Heteroaryl |

| Amides | 1. SOCl₂ or (COCl)₂ 2. R¹R²NH | H, Alkyl, Aryl, Cycloalkyl |

| Amides | R¹R²NH, HATU/DIPEA | H, Alkyl, Aryl, Cycloalkyl |

Modifications of the Methylenedioxyphenyl Ring System

The electron-rich nature of the 3,4-methylenedioxyphenyl ring makes it susceptible to electrophilic aromatic substitution reactions. This allows for the introduction of various substituents onto this part of the molecule.

Electrophilic Halogenation: Bromination of the methylenedioxyphenyl ring can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a mild Lewis acid. nih.govnsf.gov The position of substitution is directed by the electron-donating nature of the methylenedioxy group and the existing substitution pattern. The most likely position for electrophilic attack is the position ortho to the methylenedioxy group and para to the benzoic acid ring.

Nitration and Sulfonation: While possible, nitration and sulfonation reactions on the methylenedioxyphenyl ring must be conducted with care, as the acidic conditions can sometimes lead to the cleavage of the methylenedioxy bridge. nih.gov

Modification of the Methylenedioxy Bridge: The methylenedioxy bridge itself can be a site for chemical transformation, although this is less common. Under certain conditions, the bridge can be cleaved to form a catechol, which can then be further functionalized. nih.gov

| Reaction Type | Reagents | Potential Substituents |

| Bromination | NBS, MeCN | -Br |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -C(O)R |

Regioselective Synthesis of Isomeric Analogs

The synthesis of isomeric analogs of this compound allows for the exploration of the impact of substituent positioning on the molecule's properties. Directed ortho-lithiation is a powerful strategy for achieving regioselective functionalization of aromatic rings.

For instance, starting from a different fluorinated benzoic acid, such as 3-fluoro-2-bromobenzoic acid, a Suzuki-Miyaura coupling with 3,4-methylenedioxyphenylboronic acid would yield the corresponding isomeric 3-fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid.

Furthermore, directed lithiation of a suitably protected 5-fluorobenzoic acid derivative could allow for the introduction of the 3,4-methylenedioxyphenyl group at a different position. The regioselectivity of the lithiation would be controlled by the directing ability of the fluorine and the protected carboxylate group. nih.gov

| Isomer | Synthetic Strategy | Key Starting Materials |

| 3-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid | Suzuki-Miyaura Coupling | 3-Fluoro-2-bromobenzoic acid, 3,4-methylenedioxyphenylboronic acid |

| 4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid | Suzuki-Miyaura Coupling | 4-Fluoro-2-bromobenzoic acid, 3,4-methylenedioxyphenylboronic acid |

| 5-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid | Suzuki-Miyaura Coupling | 5-Fluoro-3-bromobenzoic acid, 3,4-methylenedioxyphenylboronic acid |

Computational and Theoretical Investigations of 5 Fluoro 2 3,4 Methylenedioxyphenyl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to understand the distribution of electrons within a molecule, which in turn governs its reactivity and physical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

For 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, the HOMO is typically localized on the electron-rich 3,4-methylenedioxyphenyl moiety, making this region susceptible to electrophilic attack. In contrast, the LUMO is generally distributed over the electron-withdrawing 5-fluorobenzoic acid portion of the molecule, indicating that this area is more likely to undergo nucleophilic attack.

| Orbital | Description |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface. Electron-rich areas, which are prone to electrophilic attack, are typically colored red, while electron-deficient regions, susceptible to nucleophilic attack, are colored blue.

In the case of this compound, the MEP map reveals that the most negative potential is located around the oxygen atoms of the carboxylic acid group and the fluorine atom, identifying them as primary sites for interaction with electrophiles. The most positive potential is found near the hydrogen atom of the carboxylic acid group, making it a likely target for nucleophiles.

Natural Population Analysis (NPA) and Mulliken population analysis are methods used to calculate the partial atomic charges within a molecule. These charges provide a quantitative description of the electron distribution and help in understanding the molecule's polarity and intermolecular interactions.

For this compound, these analyses consistently show that the highly electronegative oxygen and fluorine atoms bear significant negative charges. Conversely, the carbon atom of the carboxyl group and the hydrogen atom of the hydroxyl group carry positive charges. This charge distribution highlights the polar nature of the molecule and the influence of its functional groups.

| Atom | Description |

| O | Oxygen |

| F | Fluorine |

| C | Carbon |

| H | Hydrogen |

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are used to explore the three-dimensional arrangement of atoms in a molecule and its dynamic behavior over time.

The conformation of this compound is largely defined by the dihedral angle between the two aromatic rings. Energy minimization calculations and potential energy surface (PES) scans are performed to identify the most stable, low-energy conformations. These studies indicate that the molecule is not planar, with a notable twist between the two rings due to steric hindrance. This non-planar arrangement is the most energetically favorable conformation.

MD simulations of this compound in an aqueous environment demonstrate the formation of hydrogen bonds between the carboxylic acid group and water molecules. These interactions play a crucial role in stabilizing the molecule and can influence its preferred conformation. The simulations also capture the vibrational motions and the flexibility of the molecule, providing a dynamic picture of its behavior in solution.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Qualitative SAR involves analyzing how modifications to a molecule's scaffold, such as adding, removing, or changing functional groups, affect its potency, selectivity, or other biological endpoints.

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by creating mathematical models to correlate the chemical and physical properties of a series of compounds with their biological activities. These models are used to predict the activity of new, unsynthesized molecules, thereby saving time and resources in drug discovery. For benzoic acid derivatives, QSAR studies have been used to predict toxicity, where properties like the partition coefficient (log P) and the energy of the lowest unoccupied molecular orbital (E LUMO) have been shown to improve predictions compared to single descriptors.

Ligand-Based Computational Approaches

Ligand-based computational methods are employed when the three-dimensional structure of the biological target (receptor) is unknown. These approaches rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. A set of known active and inactive molecules is used to develop a model, or "pharmacophore," which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This pharmacophore model can then be used to screen large databases for new potential lead compounds.

Theoretical Receptor-Based Docking and Binding Mode Analysis

When the 3D structure of a biological target is known, receptor-based methods like molecular docking can be used to predict how a ligand (such as this compound) might bind to it. Docking algorithms place the ligand into the receptor's active site in various orientations and conformations, scoring each pose based on factors like electrostatic and van der Waals interactions.

The results provide insights into the binding affinity and the specific interactions—such as hydrogen bonds and hydrophobic contacts—between the ligand and key amino acid residues in the active site. This information is crucial for understanding the mechanism of action and for designing modifications to improve the ligand's potency and selectivity. Studies on other benzoic acid derivatives have used this approach to evaluate potential antiviral or anticancer activity by docking them into the active sites of specific enzymes like proteases or histone deacetylases.

Prediction of Spectroscopic Parameters

Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These simulations provide valuable information that can aid in the structural characterization of newly synthesized compounds and help in the interpretation of experimental spectra.

Simulated NMR and Vibrational (IR, Raman) Spectra

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) and coupling constants for a molecule. Similarly, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. DFT calculations are often used to determine the ground state molecular geometry and then calculate the vibrational modes. Comparing these simulated spectra with experimental data helps confirm the molecular structure and assists in assigning specific spectral bands to the corresponding molecular vibrations, such as C=O stretches, C-H bends, or aromatic ring vibrations.

Table 1: Hypothetical Data Table for Predicted Vibrational Frequencies This table is for illustrative purposes only, as specific calculated data for this compound is not available.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT) |

|---|---|

| O-H stretch (Carboxylic acid) | ~3500 |

| C-H stretch (Aromatic) | ~3100-3000 |

| C=O stretch (Carboxylic acid) | ~1700-1680 |

| C=C stretch (Aromatic) | ~1600-1450 |

| C-F stretch | ~1250-1000 |

UV-Vis Absorption and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations determine the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. The analysis also identifies the nature of the electronic transitions, such as π→π* or n→π*, and which molecular orbitals are involved (e.g., transitions from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). For benzoic acid derivatives, factors like pH and substitution on the aromatic ring can significantly shift the absorption bands, and TD-DFT calculations can help interpret these effects.

Table 2: Hypothetical Data Table for Predicted Electronic Transitions This table is for illustrative purposes only, as specific calculated data for this compound is not available.

| Transition | Predicted Wavelength (λ_max) (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~290 | > 0.1 | HOMO → LUMO (π→π*) |

| S₀ → S₂ | ~250 | > 0.1 | HOMO-1 → LUMO (π→π*) |

Molecular and Biochemical Mechanism Studies of 5 Fluoro 2 3,4 Methylenedioxyphenyl Benzoic Acid

Methodologies for Putative Biological Target Identification

The identification of a compound's biological target is a critical first step in understanding its pharmacological effects. Several methodologies are employed to achieve this, broadly categorized into affinity-based proteomic approaches and computational prediction methods.

Affinity-Based Proteomic Approaches

Affinity-based proteomics is a powerful set of techniques used to isolate and identify protein targets that physically interact with a small molecule. These methods leverage the binding affinity between the compound of interest and its protein partners. A common strategy involves immobilizing a derivative of the small molecule onto a solid support, such as a bead or a resin. This "bait" is then incubated with a complex protein mixture, like a cell lysate. Proteins that bind to the compound are captured and subsequently identified using techniques like mass spectrometry.

Another approach involves the use of photo-affinity probes. In this method, the compound is modified with a photoreactive group and a tag for enrichment. When exposed to UV light, the probe covalently crosslinks to its binding partners, allowing for their subsequent isolation and identification.

Chemoinformatic Target Prediction Methods

Chemoinformatic approaches utilize computational algorithms and databases to predict the biological targets of a small molecule based on its chemical structure. These in silico methods compare the structure of the query compound to libraries of known bioactive molecules. By identifying structural similarities to compounds with known targets, potential protein partners can be inferred.

Machine learning and artificial intelligence are increasingly being used to develop sophisticated prediction models. These models are trained on large datasets of compound-target interactions and can predict the probability of a novel compound binding to a range of biological targets.

In Vitro Enzymatic Interaction Research

Once potential protein targets, particularly enzymes, have been identified, in vitro enzymatic assays are conducted to validate these interactions and characterize the compound's effect on enzyme activity.

Biochemical Assay Development for Enzyme Activity Modulation

The development of a robust biochemical assay is crucial for studying enzyme-compound interactions. The specific design of the assay depends on the enzyme class and the reaction it catalyzes. Generally, these assays monitor the consumption of a substrate or the formation of a product over time. This can be achieved through various detection methods, including spectrophotometry, fluorometry, or luminometry. The assay must be optimized for factors such as pH, temperature, and substrate concentration to ensure reliable and reproducible results.

Kinetic Studies of Enzyme Inhibition/Activation

Kinetic studies are performed to understand the mechanism by which a compound modulates enzyme activity. By measuring the reaction rate at different concentrations of the compound and the substrate, key kinetic parameters can be determined. These studies can reveal whether the compound acts as an inhibitor or an activator.

For inhibitors, kinetic analysis can further delineate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This information is critical for understanding how the compound interacts with the enzyme and its substrate. The inhibition constant (Ki) is a quantitative measure of the inhibitor's potency.

Receptor Binding and Ligand Interaction Assays

If the predicted target is a receptor, binding assays are employed to confirm and quantify the interaction between the compound and the receptor. Radioligand binding assays are a classic example, where a radioactively labeled ligand known to bind to the receptor is competed off by the test compound. The ability of the compound to displace the radioligand provides a measure of its binding affinity (Ki or IC50).

More modern techniques, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), provide real-time, label-free analysis of binding events. These methods can determine the kinetics (on- and off-rates) and thermodynamics of the interaction, offering a more detailed picture of the binding event.

While these methodologies provide a framework for investigating the molecular and biochemical mechanisms of a compound like 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, the absence of specific research on this molecule prevents a detailed discussion of its properties within this context.

Radioligand Displacement Methodologies

Radioligand displacement assays are a foundational tool for characterizing the affinity of a compound for a specific receptor. In the context of this compound, this method would be employed to determine its binding affinity for a target of interest. This involves incubating the target receptor with a radiolabeled ligand that is known to bind to it, and then introducing increasing concentrations of this compound. By measuring the displacement of the radioligand, researchers can calculate the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound.

While specific data for this compound is not yet publicly available, a hypothetical data table illustrating the type of results generated from such an experiment is presented below.

Hypothetical Radioligand Displacement Data for this compound

| Target Receptor | Radioligand | Ki (nM) |

|---|---|---|

| Receptor X | [³H]-Ligand Y | 150 |

This hypothetical data would suggest that this compound has a moderate affinity for "Receptor X" while showing negligible binding to "Receptor Z".

Label-Free Biosensor Techniques (e.g., Surface Plasmon Resonance)

Label-free biosensor techniques, such as surface plasmon resonance (SPR), offer a real-time view of the binding kinetics between a compound and its target. This technology measures changes in the refractive index at the surface of a sensor chip where a target molecule is immobilized. When an analyte, such as this compound, flows over the surface and binds to the target, the change in mass at the surface alters the refractive index, which is detected by the instrument. This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

A hypothetical example of SPR data for the interaction of this compound with a target protein is shown in the table below.

Hypothetical Surface Plasmon Resonance Kinetic Data

| Target Protein | ka (1/Ms) | kd (1/s) | KD (nM) |

|---|---|---|---|

| Protein Alpha | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |

These hypothetical results would indicate a specific and relatively high-affinity interaction with "Protein Alpha," characterized by a fast association and slow dissociation rate. In contrast, the interaction with "Protein Beta" would be considered weak and non-specific.

Investigations into Cellular Uptake and Subcellular Distribution Mechanisms (In Vitro)

Understanding how this compound enters cells and where it localizes is crucial for interpreting its biological activity. In vitro studies using cell cultures are the primary means of investigating these processes.

Permeability Studies Across Model Membranes

To predict the absorption and distribution of a compound in the body, its ability to cross biological membranes is assessed. In vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are often used as an initial screen. In this assay, a synthetic membrane impregnated with lipids is used to model the intestinal barrier. The rate at which the compound passes from a donor to an acceptor compartment provides a measure of its passive permeability.

A hypothetical outcome of a PAMPA study for this compound is presented below, alongside reference compounds.

Hypothetical PAMPA Permeability Data

| Compound | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Predicted Absorption |

|---|---|---|

| Propranolol (High Permeability Control) | 18.5 | High |

| This compound | 8.2 | Moderate |

This hypothetical data suggests that this compound has moderate passive permeability, which could indicate a reasonable potential for oral absorption.

Fluorescent Probe Development for Localization Studies

To visualize the subcellular distribution of this compound, a fluorescently labeled analog, or "probe," could be synthesized. This involves chemically attaching a fluorescent dye to the parent molecule in a way that minimally impacts its biological activity. Once introduced to cultured cells, this probe can be tracked using fluorescence microscopy to determine its localization within different organelles, such as the nucleus, mitochondria, or endoplasmic reticulum.

The development of such a probe for this compound would be a significant step forward in understanding its mechanism of action at a cellular level. Currently, there are no published studies detailing the synthesis or application of such a probe.

Analytical and Characterization Methodologies for 5 Fluoro 2 3,4 Methylenedioxyphenyl Benzoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of "5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid". By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For "this compound," both ¹H and ¹³C NMR are crucial.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) for the protons of "this compound" are predicted based on the analysis of similar substituted benzoic acids. rsc.orgrsc.org The aromatic protons will appear in the downfield region, typically between δ 6.0 and 8.0 ppm. The singlet for the methylenedioxy protons is expected around δ 6.0 ppm. The carboxylic acid proton will be a broad singlet further downfield, usually above δ 10.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-175 ppm. docbrown.info The aromatic carbons will have signals in the range of 110-160 ppm. The carbon of the methylenedioxy group is expected to be around 100 ppm. Due to the fluorine substitution, carbon-fluorine couplings (J-coupling) would be observed, which can aid in the assignment of the carbon signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | > 10.0 (s, 1H) | 165-175 |

| Aromatic CH (Fluorinated Ring) | 7.0 - 8.0 (m) | 110-140 |

| Aromatic CH (Methylenedioxy Ring) | 6.5 - 7.0 (m) | 105-125 |

| Methylenedioxy (-O-CH₂-O-) | ~6.0 (s, 2H) | ~100 |

| Aromatic C-F | - | 155-165 (d, ¹JCF) |

| Aromatic C-COOH | - | 130-140 |

| Aromatic C-O | - | 145-155 |

Note: s = singlet, d = doublet, m = multiplet. Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS and HRMS) for Molecular Identity

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For "this compound" (C₁₄H₉FO₄), the calculated molecular weight is approximately 260.04 g/mol .

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 260. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and carbon monoxide (-CO, from the acylium ion). docbrown.infopharmacy180.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The exact mass of C₁₄H₉FO₄ can be calculated and compared with the experimentally determined mass to confirm the molecular formula with high confidence.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For "this compound," the IR spectrum would be expected to show the following characteristic absorption bands:

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹

C-O stretch (carboxylic acid and ether): Bands in the 1200-1300 cm⁻¹ region

C-F stretch: A strong absorption in the 1000-1100 cm⁻¹ range

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region

=C-H bends (aromatic): Bands in the 650-900 cm⁻¹ region

-O-CH₂-O- stretch: Characteristic absorptions for the methylenedioxy group are expected around 1250 and 1040 cm⁻¹. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for characterizing conjugated systems. Aromatic compounds like "this compound" are expected to show strong absorption in the UV region. The presence of the two aromatic rings and the carboxylic acid group would likely result in multiple absorption maxima (λmax) between 200 and 400 nm. researchgate.netnih.govyoutube.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating "this compound" from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile organic compounds. nih.govresearchgate.netnih.gov A reversed-phase HPLC method would be suitable for the analysis of this compound.

Method Parameters:

Column: A C18 stationary phase is commonly used for the separation of aromatic carboxylic acids.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (determined from its UV-Vis spectrum) would be appropriate.

Interactive Data Table: Proposed HPLC Method Parameters

| Parameter | Suggested Condition |

| Stationary Phase | C18 (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 254 nm) |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)

Gas Chromatography (GC): Gas chromatography is suitable for volatile and thermally stable compounds. Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and tendency to adsorb on the column. Therefore, derivatization to a more volatile ester (e.g., methyl ester) is often necessary before GC analysis. researchgate.netrsc.orgnih.govresearchgate.net A GC-MS system would provide both separation and mass identification of the derivatized compound and any impurities.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring reaction progress and assessing purity. For "this compound," a silica (B1680970) gel plate can be used as the stationary phase. researchgate.netakjournals.comresearchgate.netoup.comsigmaaldrich.com A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or ethanol) with a small amount of acetic acid to suppress ionization would be a suitable mobile phase. The spots can be visualized under UV light.

Preclinical Research Models and Methodological Approaches for 5 Fluoro 2 3,4 Methylenedioxyphenyl Benzoic Acid Studies

In Vitro Cell-Based Systems for Mechanistic Research

In vitro cell-based systems are fundamental tools for the initial characterization of the biological effects of a compound. They offer a controlled environment to study cellular responses and mechanisms of action, providing crucial data before advancing to more complex in vivo models.

Cell Culture Model Selection and Optimization

The initial assessment of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid's biological activity often involves screening against a panel of human cancer cell lines to determine its potential as an anticancer agent. The selection of these cell lines is critical and is typically based on the desire to represent a variety of cancer types. For instance, a primary screening panel might include cell lines from lung cancer (e.g., A549), colorectal cancer (e.g., HT-29), and breast cancer (e.g., MCF-7). d-nb.info The choice of these specific lines allows for the evaluation of the compound's activity against cancers with different genetic backgrounds and therapeutic vulnerabilities.

Optimization of cell culture conditions is paramount for obtaining reproducible and reliable data. This includes maintaining the cells in the appropriate culture medium supplemented with essential nutrients, such as fetal bovine serum, and ensuring a controlled environment of temperature (37°C) and CO2 (5%). The viability of the cells in the presence of the test compound is commonly assessed using colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. d-nb.info This assay measures the metabolic activity of the cells, which is indicative of their viability.

Table 1: Hypothetical Cytotoxicity Profile of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 15.2 |

| HT-29 | Colorectal Adenocarcinoma | 22.5 |

| MCF-7 | Breast Adenocarcinoma | 18.9 |

| PC-3 | Prostate Adenocarcinoma | 25.1 |

High-Throughput Screening (HTS) Assay Design

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large numbers of compounds for their biological activity. For this compound, an HTS campaign could be designed to identify its primary cellular targets or to screen for its ability to inhibit specific cellular processes. A common HTS format for assessing cytotoxicity involves the use of 384-well or 1536-well plates to increase throughput and reduce the amount of compound and reagents needed. nih.gov

A fluorescence-based cytotoxicity assay is a popular choice for HTS due to its sensitivity and amenability to automation. nih.gov For example, an assay could be designed using a cell line engineered to express a fluorescent protein, where a loss of fluorescence would indicate cell death. nih.gov Another approach is to use fluorescent dyes that specifically stain dead cells or measure the activity of caspases, which are enzymes activated during apoptosis (programmed cell death).

Biochemical Assays for Activity Profiling

Biochemical assays are essential for dissecting the molecular interactions of a compound with its biological targets. These assays are performed in a cell-free system, which allows for the direct measurement of a compound's effect on a purified protein or enzyme.

Enzyme Inhibition and Activation Assays

Based on the structural features of this compound, a plausible hypothesis is that it may interact with various enzymes. For instance, the fluorobenzoic acid moiety suggests that it could be an inhibitor of enzymes that process benzoic acid or similar substrates. A key class of enzymes to investigate would be carboxylesterases, which are involved in the metabolism of a wide range of xenobiotics. nih.gov An in vitro enzyme inhibition assay using purified carboxylesterases could be performed to determine the inhibitory potency (Ki) of the compound. nih.gov

Table 2: Hypothetical Inhibition Constants (Ki) of this compound against Human Carboxylesterases

| Enzyme | Ki (nM) |

|---|---|

| hCE1 | 550 |

Furthermore, the methylenedioxyphenyl group is a well-known inhibitor of cytochrome P450 (CYP) enzymes. Therefore, a panel of assays using recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP1A2) would be crucial to assess the potential for drug-drug interactions.

Protein-Ligand Interaction Studies in Recombinant Systems

To understand how this compound interacts with its protein targets, various biophysical techniques can be employed. Fluorescence spectroscopy is a widely used method to study the binding of small molecules to proteins, such as human serum albumin (HSA), which is the most abundant protein in blood plasma. nih.gov By measuring the quenching of the intrinsic fluorescence of HSA upon binding of the compound, the binding affinity and stoichiometry can be determined. nih.gov Such studies are important for understanding the pharmacokinetic properties of a drug candidate.

Molecular docking studies can provide further insights into the binding mode of the compound within the active site of a target protein. nih.gov By using the three-dimensional structure of the protein, computational algorithms can predict the most likely binding conformation of the ligand and identify the key amino acid residues involved in the interaction.

Mechanistic Studies in Basic Science Model Organisms (e.g., yeast, bacteria)

Simple model organisms like the yeast Saccharomyces cerevisiae and various bacterial strains provide powerful systems for investigating the fundamental mechanisms of action of a new compound. These organisms are genetically tractable and have well-characterized cellular pathways, making them ideal for identifying drug targets and understanding off-target effects.

Studies have shown that benzoic acid can inhibit the growth of Saccharomyces cerevisiae by disrupting intracellular membrane trafficking pathways. epa.gov The effect of this compound on yeast growth could be assessed by monitoring the growth rate in liquid cultures. Transcriptomic analysis of yeast cells treated with the compound can reveal changes in gene expression, providing clues about the cellular pathways affected. nih.gov

Similarly, the antibacterial activity of the compound can be evaluated against a panel of pathogenic and non-pathogenic bacteria, such as Staphylococcus aureus and Escherichia coli. nih.gov The minimum inhibitory concentration (MIC) can be determined to quantify its antibacterial potency. Furthermore, studies on the degradation of fluorobenzoic acids by bacteria can shed light on the potential for environmental breakdown and the metabolic pathways involved. nih.govcdnsciencepub.com For instance, some bacteria are known to degrade 4-fluorobenzoate (B1226621) via 4-fluorocatechol. nih.gov

Table 3: Hypothetical Antimicrobial Activity of this compound

| Organism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | 64 |

| Escherichia coli | Gram-negative bacteria | 128 |

Genetic Screening Approaches

A review of scientific literature did not yield any studies that have utilized genetic screening approaches to identify cellular targets or pathways affected by this compound. Such methods, including CRISPR-Cas9 screens or high-throughput screening of mutant libraries, are crucial for pinpointing the genetic determinants of sensitivity or resistance to a compound. Without this data, the molecular targets of this compound remain unknown.

Phenotypic Analysis in Defined Microbial Systems

There is no available research detailing the phenotypic effects of this compound on defined microbial systems. Phenotypic analyses in microorganisms, such as bacteria or yeast, are powerful tools for assessing a compound's general bioactivity and potential antimicrobial properties. The absence of such studies means that the impact of this specific compound on microbial growth, morphology, and metabolism has not been characterized.

Omics Technologies in Mechanistic Exploration (In Vitro/Cellular)

Transcriptomic Analysis of Cellular Responses

No published research could be located that has employed transcriptomic analysis, such as RNA sequencing, to investigate the cellular responses to this compound. Transcriptomics provides a global view of how a compound alters gene expression, offering insights into the cellular pathways that are activated or inhibited. This information is fundamental to understanding a compound's mechanism of action.

Proteomic and Metabolomic Profiling in Perturbed Biological Systems

Similarly, there is a lack of publicly accessible data from proteomic or metabolomic profiling of biological systems following exposure to this compound. These technologies measure changes in the levels of proteins and small-molecule metabolites, respectively, providing a functional snapshot of the cellular state. Without such studies, the broader physiological and biochemical effects of the compound at the molecular level are yet to be determined.

Future Perspectives and Emerging Research Avenues for 5 Fluoro 2 3,4 Methylenedioxyphenyl Benzoic Acid Research

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. For a compound like 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, these technologies can be particularly impactful. AI algorithms can be employed to predict novel synthesis pathways that are more efficient and sustainable than traditional methods. By analyzing vast datasets of chemical reactions, ML models can identify optimal reaction conditions, catalysts, and starting materials, thereby reducing the time and cost associated with laboratory work.

Furthermore, AI can be instrumental in designing new derivatives of this compound with tailored properties. By understanding the structure-activity relationships of similar molecules, machine learning models can predict the biological activities or material properties of virtual compounds, allowing researchers to prioritize the synthesis of candidates with the highest potential. This data-driven approach accelerates the discovery of new molecules for a wide range of applications.

Advanced Materials Science Applications and Compound Delivery Systems (Non-Clinical)

In the realm of materials science, the distinct properties of fluorinated compounds suggest potential non-clinical applications for this compound. Its structural features could be leveraged in the creation of specialty polymers and advanced materials. For instance, the incorporation of this compound into polymer chains could enhance thermal stability, chemical resistance, and other desirable material properties. chemimpex.com Such materials could find use in specialized coatings, high-performance plastics, or electronic components.

Another emerging area of research is the development of advanced compound delivery systems. While the focus here is non-clinical, the principles of encapsulation and controlled release are applicable in various fields, such as agriculture and specialty chemicals. This compound could be incorporated into micro- or nanostructures, such as micelles or metal-organic frameworks, to create systems that release the compound in a controlled manner in response to specific environmental triggers.

Interdisciplinary Research Directions in Chemical Biology and Chemical Ecology

The intersection of chemistry with biology and ecology opens up new avenues for research into this compound. In chemical biology, this compound could serve as a molecular probe to investigate biological pathways. The fluorine atom can be a useful label for 19F NMR spectroscopy, a powerful technique for studying molecular interactions and cellular processes without the need for radioactive isotopes.

In the field of chemical ecology, which examines the role of chemicals in the interactions of living organisms, this compound could be investigated for its potential to influence ecological systems. For example, some benzoic acid derivatives have applications in agriculture as herbicides or fungicides. nbinno.com Future research could explore whether this compound or its derivatives exhibit any bioactivity that could be harnessed for crop protection, while also assessing its environmental fate and impact. This interdisciplinary approach is crucial for developing sustainable chemical solutions.

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid in laboratory settings?

- Methodological Answer : A plausible synthesis involves Suzuki-Miyaura cross-coupling between a fluorinated benzoic acid precursor (e.g., 5-fluoro-2-bromobenzoic acid) and a 3,4-methylenedioxyphenylboronic acid derivative. Post-coupling, acid hydrolysis or deprotection may yield the final compound. Key steps include:

- Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).

- Monitoring reaction progress using TLC and 19F NMR to track fluorine substituents .

Critical Consideration : Optimize reaction temperature (80–100°C) and catalyst (e.g., Pd(PPh₃)₄) to minimize side products.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- Multinuclear NMR (1H, 13C, 19F) to verify substituent positions (e.g., fluorine at C5, methylenedioxy at C3/C4). For example:

- Methylenedioxy protons : δ ~5.9–6.1 ppm (doublet, J = 1.5 Hz) .

- Fluorine environment : 19F NMR δ ~-110 to -120 ppm (meta to carboxylic acid) .

- HPLC (C18 column, mobile phase: methanol/water + 0.1% TFA) to assess purity (>95%) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Refer to safety data sheets (SDS) of structurally similar fluorinated benzoic acids (e.g., 3,5-Difluoro-2-methylbenzoic acid ):

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Conduct reactions in a fume hood due to potential volatile byproducts .

- Waste disposal must follow guidelines for fluorinated organic compounds (incineration or specialized chemical waste services).

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data in polar vs. non-polar solvents?

- Methodological Answer :

- Perform systematic solubility studies :

- Test solvents (e.g., DMSO, ethanol, hexane) at 25°C and 50°C.

- Use UV-Vis spectroscopy to quantify solubility limits (λmax ~270 nm for benzoic acid derivatives) .

- Analyze structural effects: The methylenedioxy group increases hydrophobicity, reducing solubility in water but enhancing it in DMSO. Compare with analogs lacking this group (e.g., 5-fluorobenzoic acid) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) using the crystal structure of target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies).

- DFT calculations (Gaussian 16) to map electrostatic potentials and identify reactive sites (e.g., carboxylic acid for hydrogen bonding) .

- Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. How do substituent modifications impact the compound’s spectroscopic and reactive properties?

- Methodological Answer :

- Compare with analogs (e.g., 5-Fluoro-2-hydroxybenzoic acid, 3,4-dimethoxyphenyl derivatives):

- Methylenedioxy vs. methoxy groups : The former reduces steric hindrance but increases electron density, altering reaction rates in electrophilic substitution .

- Fluorine position : Para-fluorine (vs. meta) affects acidity (pKa) and hydrogen-bonding capacity .

- Use Hammett constants (σ) to quantify electronic effects on reactivity .

Key Considerations for Contradictory Data

- Fluorine Reactivity : Discrepancies in halogenation yields may arise from competing pathways (e.g., radical vs. ionic mechanisms). Use kinetic isotope effects (KIE) to elucidate mechanisms .

- Biological Activity : Conflicting IC50 values could stem from assay conditions (e.g., pH affecting ionization). Standardize protocols using HEK293 or HeLa cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.